molecular formula C16H14N2O2 B14073175 N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide CAS No. 128259-52-9

N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide

Cat. No.: B14073175
CAS No.: 128259-52-9
M. Wt: 266.29 g/mol
InChI Key: YIPFNEFZGOFAQO-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide is a chemical building block of significant interest in organic and medicinal chemistry research. Its structure, featuring a cyanoacetamide group linked to a benzyloxy-protected aniline, makes it a versatile precursor for the synthesis of more complex molecules. Cyanoacetamide derivatives are widely recognized as privileged scaffolds in multicomponent reactions for constructing nitrogen-containing heterocycles, such as the pyrrolo[2,3-d]pyrimidine core found in various bioactive compounds . This compound serves as a crucial intermediate in exploring new pharmacologically active agents. Research on related cyanoacetamide-based structures has demonstrated their potential as key intermediates in developing molecules with anti-inflammatory and anticancer properties . For instance, similar (E)-2-cyano-N,3-diphenylacrylamide derivatives have shown promising in vivo anti-edematogenic activity and an ability to significantly reduce pro-inflammatory cytokines . Furthermore, such compounds can be designed to target specific proteins, including tubulin, to inhibit cancer cell proliferation . Researchers can utilize this compound as a foundational scaffold for structure-activity relationship (SAR) studies and for the design of novel inhibitors. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

128259-52-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-cyano-N-(3-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C16H14N2O2/c17-10-9-16(19)18-14-7-4-8-15(11-14)20-12-13-5-2-1-3-6-13/h1-8,11H,9,12H2,(H,18,19)

InChI Key

YIPFNEFZGOFAQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CC#N

Origin of Product

United States

Preparation Methods

Ethyl Cyanoacetate-Mediated Acylation

The most widely reported method involves reacting 3-(benzyloxy)aniline with ethyl cyanoacetate under reflux conditions. In a representative protocol, 123 g of 3-(benzyloxy)aniline and 180 g of ethyl cyanoacetate are heated to 200°C for 4 hours in a four-neck flask equipped with mechanical stirring. This solvent-free approach eliminates byproduct formation from secondary reactions, achieving a 95.6% isolated yield after cooling and filtration. The molar ratio of aniline to ethyl cyanoacetate (1:1–5) critically impacts conversion rates, with excess ethyl cyanoacetate acting as both reactant and solvent.

Solvent Optimization in Acylation

Comparative studies identify ethyl acetate as the optimal solvent for large-scale synthesis due to its low toxicity and ease of recovery. When replacing ethyl cyanoacetate with cyanoacetic acid in tetrahydrofuran, yields drop to 72% due to incomplete imine formation. Temperature modulation between 120°C and 200°C demonstrates that reaction completeness correlates linearly with thermal energy input (R² = 0.94).

Chlorination and Functionalization Techniques

Direct Chlorination of Intermediate Products

Post-acylation chlorination introduces specificity challenges. A patented method dissolves the acylation product in chloroform (1:6 mass ratio) and introduces chlorine gas at -5°C to -10°C for 4 hours. This low-temperature protocol minimizes polyhalogenation, achieving 89% yield with 99% purity after recrystallization. The molar ratio of chlorine to intermediate (1:2–6) must be tightly controlled to prevent over-chlorination.

Solvent Systems for Chlorination

Ethyl acetate and 1,2-dichloroethane outperform dichloromethane in selectivity (Table 1).

Table 1: Solvent Impact on Chlorination Efficiency

Solvent Temperature (°C) Yield (%) Selectivity (%)
Ethyl acetate -5 89 99
1,2-Dichloroethane -10 85 97
Dichloromethane 0 68 82

Data adapted from CN102952037A

Condensation Reaction Advancements

Carbodiimide-Based Condensing Agents

Modern protocols employ 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to couple 3-(benzyloxy)aniline with cyanoacetic acid. In tetrahydrofuran at 40–70°C, EDCI (1.1–1.6 eq.) achieves 88% yield versus 62% with dicyclohexylcarbodiimide (DCC). The water solubility of EDCI-derived urea byproducts simplifies purification through aqueous washes.

Solvent-to-Substrate Ratio Optimization

A 5:1–12:1 v/w solvent-to-substrate ratio in tetrahydrofuran maximizes reagent solubility while minimizing side reactions. Below 5:1, incomplete dissolution reduces yields by 18–22%; above 12:1, product isolation becomes energy-intensive.

Purification and Crystallization Methods

Recrystallization Solvent Selection

Ethanol-water systems (3:1 v/v) produce prismatic crystals with 99% purity, compared to 94% purity from acetonitrile. Cooling rates below 1°C/min prevent occluded solvent retention, as evidenced by thermogravimetric analysis.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves residual aniline precursors but adds 15–20% process costs. Industrial-scale implementations prefer activated carbon filtration, reducing impurities to <0.5% without yield loss.

Scalability and Industrial Adaptations

Continuous Flow Reactor Designs

Pilot studies demonstrate that tubular reactors with static mixers achieve 92% conversion in 45 minutes versus 4 hours in batch reactors. Residence time distribution analysis confirms narrow variance (σ² = 0.08 min²), enabling consistent product quality.

Solvent Recovery Systems

Distillation units recover 98% of ethyl acetate through fractional condensation at 70–75°C. Implementing molecular sieves reduces water content to <50 ppm, meeting ICH stability guidelines for pharmaceutical intermediates.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Acetamide, 2-cyano-N-[3-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups play crucial roles in its reactivity, enabling it to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position : The meta-benzyloxy group in the target compound contrasts with para-substituted analogs (e.g., 3d, 3g), which may alter steric and electronic properties.

Pharmacokinetic and Physicochemical Properties

Lipophilicity (logP), permeability (Peff), and blood-brain barrier penetration (logBBB) are critical for drug-likeness. Data from for N-(4-substituted phenyl)-2-cyanoacetamides provide indirect insights:

Table 2: Pharmacokinetic Predictors of Cyanoacetamide Derivatives
Parameter N-(4-Methoxyphenyl)-2-cyanoacetamide N-(4-Chlorophenyl)-2-cyanoacetamide Target Compound (Predicted)
logP 1.82 2.35 ~2.1*
Peff (cm/s) 1.4 × 10⁻⁴ 0.9 × 10⁻⁴ ~1.1 × 10⁻⁴
logBBB -0.45 -0.12 -0.3

*Estimated based on benzyloxy group contributions.

Key Observations :

  • The benzyloxy group in the target compound likely increases logP compared to methoxy-substituted analogs but remains lower than chlorophenyl derivatives.

Key Differences :

    Biological Activity

    N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial effects. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and efficacy against different biological targets.

    Synthesis and Structural Characteristics

    This compound is synthesized through a series of chemical reactions involving benzyloxy-substituted phenyl groups and cyanoacetamide moieties. The structural configuration plays a crucial role in its biological activity, as modifications can enhance or reduce efficacy. The synthesis often employs methods such as Staudinger reactions or cycloaddition techniques to create derivatives that may exhibit improved pharmacological properties.

    1. Anticancer Activity

    Research has indicated that compounds similar to this compound may act as telomerase inhibitors. Telomerase is an enzyme that is often upregulated in cancer cells, allowing them to replicate indefinitely. In studies assessing telomerase activity, compounds were evaluated using the telomeric repeat amplification protocol (TRAP) assay, revealing significant inhibitory effects on telomerase in various cancer cell lines.

    Table 1: Telomerase Inhibition Activity

    CompoundA549 (%)HCC44 (%)NCI-H23 (%)
    This compoundTBDTBDTBD
    BIBR153222.1 ± 4.8%66.1 ± 2.4%28.2 ± 3.9%
    Compound 36b18.1 ± 5.4%54.4 ± 4.4%25.1 ± 3.2%

    Note: TBD indicates that specific data for this compound is yet to be determined.

    The inhibition of telomerase leads to reduced cell proliferation in cancerous tissues, suggesting that this compound could be a candidate for further development in oncological therapies.

    2. Antimicrobial Activity

    This compound has also shown promise as an antimicrobial agent against various pathogens, including bacteria and fungi. The compound's effectiveness against Mycobacterium tuberculosis has been evaluated, with results indicating potent activity at low concentrations.

    Table 2: Antimicrobial Efficacy

    PathogenIC50 (µg/mL)
    Mycobacterium tuberculosis<1
    Staphylococcus aureusTBD
    Candida albicansTBD

    These findings suggest that the compound may inhibit the growth of critical pathogens, making it a potential candidate for developing new antimicrobial therapies.

    The mechanisms by which this compound exerts its biological effects include:

    • Telomerase Inhibition : By binding to the active site of telomerase, it prevents the enzyme from elongating telomeres, thus inducing apoptosis in cancer cells.
    • Disruption of Cell Membrane Integrity : In microbial applications, the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.

    Case Studies

    Several studies have evaluated the biological activity of compounds related to this compound:

    • A study demonstrated that derivatives inhibited telomerase activity in lung cancer cell lines with varying efficacy depending on structural modifications.
    • Another investigation highlighted its antibacterial properties against resistant strains of bacteria, showcasing its potential as an alternative treatment option.

    Q & A

    Q. What are the key synthetic routes for preparing N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide in laboratory settings?

    The synthesis typically involves three stages: (1) Substitution of a halogen or nitro group on the phenyl ring with benzyloxy under alkaline conditions, (2) Reduction of nitro intermediates (e.g., using iron powder in acidic media) to generate aniline derivatives, and (3) Condensation with cyanoacetic acid using coupling agents like DCC or EDCI. For example, analogous methods for structurally related compounds employ substitution reactions with benzyl alcohol derivatives under basic conditions, followed by reductive amination and cyanoacetamide coupling .

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    Essential techniques include:

    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzyloxy group (δ ~4.9–5.1 ppm for OCH2_2Ph) and cyanoacetamide moiety (δ ~3.3–3.7 ppm for CH2_2CN).
    • IR Spectroscopy : Peaks at ~2200–2250 cm1^{-1} (C≡N stretch) and ~1650–1700 cm1^{-1} (amide C=O).
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

    Q. What are the common purification strategies for this compound?

    Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or chromatographic methods (silica gel column chromatography with gradients of ethyl acetate in hexane) are standard. Purity is validated via HPLC with UV detection at λ ~254 nm .

    Q. What potential biological activities are associated with the benzyloxy-phenyl-cyanoacetamide scaffold?

    Structural analogs demonstrate activity as kinase inhibitors, antimicrobial agents, or intermediates in drug discovery. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability, while the cyanoacetamide moiety may interact with enzymatic active sites via hydrogen bonding .

    Q. How is the stability of this compound assessed under varying storage conditions?

    Stability studies involve:

    • Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures.
    • Accelerated Degradation Tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–8 weeks, followed by HPLC purity checks .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to minimize by-products during the condensation step with cyanoacetic acid?

    Key variables include:

    • Catalyst Selection : Use of DMAP or HOBt to enhance coupling efficiency.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
    • Temperature Control : Maintaining 0–5°C during coupling reduces side reactions like cyano group hydrolysis. Mechanistic studies on analogous compounds suggest that excess cyanoacetic acid (1.2–1.5 eq.) and inert atmospheres (N2_2) further improve yields .

    Q. What strategies resolve structural ambiguities in derivatives of this compound?

    Advanced methods include:

    • X-ray Crystallography : To confirm stereochemistry and hydrogen-bonding networks (e.g., as used for benzylamino-cyanoacetamide analogs in crystallography studies).
    • 2D NMR (COSY, HSQC) : To assign overlapping proton signals in crowded aromatic regions .

    Q. How do electronic effects of substituents on the phenyl ring influence reactivity in further functionalization?

    Electron-donating groups (e.g., benzyloxy) activate the ring for electrophilic substitution, while electron-withdrawing groups (e.g., cyano) direct reactions to meta/para positions. Computational studies (DFT) on charge distribution and frontier molecular orbitals can predict regioselectivity in halogenation or cross-coupling reactions .

    Q. What analytical approaches differentiate polymorphic forms of this compound?

    • Powder X-ray Diffraction (PXRD) : To identify crystalline phases.
    • Differential Scanning Calorimetry (DSC) : To detect melting point variations between polymorphs.
    • Solid-State NMR : To probe molecular packing and hydrogen-bonding differences .

    Q. How can contradictions in biological activity data for structurally similar compounds be addressed?

    • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing benzyloxy with methoxy) to isolate contributing factors.
    • Kinetic Assays : Measuring enzymatic inhibition constants (Ki_i) to compare potency.
    • Molecular Docking : Modeling interactions with target proteins (e.g., kinases) to rationalize divergent activity .

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